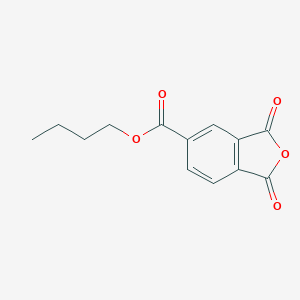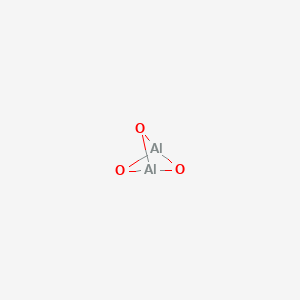
Perfluoro-3-methylbutyl iodide
Overview
Description
Perfluoro-3-methylbutyl iodide is a polyhalogenated compound extensively studied for its unique properties and applications in chemistry. It's part of a broader class of perfluoroalkyl iodides which are known for their reactivity and role in various chemical processes.
Synthesis Analysis
- Synthesis from 2H,2H-Hexafluoro-1-Iodo-3-Trifluoromethylbutane : Perfluoro-(3-methylbuta-1,2-diene) can be synthesized by dehydrohalogenation of 2H,2H-hexafluoro-1-iodo-3-trifluoromethylbutane. This compound is obtained from the thermal reaction of heptafluoro-2-iodopropane with vinylidene fluoride (Banks, Braithwaite, Haszeldine, & Taylor, 1969).
- Improved Preparation Method : An improved preparation method involves dehalogenofluorination with copper powder of perfluoro-(2-iodo- or 2-bromo-3-methylbut-2-ene) (Bosbury, Fields, Haszeldine, & Moran, 1976).
Molecular Structure Analysis
The molecular structure of perfluoro-3-methylbutyl iodide and its derivatives is characterized by the presence of multiple fluorine atoms which significantly alter the physical and chemical properties of the compound. X-ray analysis and spectroscopic methods are often used for structural characterization.
Chemical Reactions and Properties
- Nucleophilic Attack : This compound is readily attacked by nucleophiles, leading to various derivatives and reactions (Banks et al., 1969).
- Addition to C-C Multiple Bonds : Perfluorobutyl iodide efficiently adds to C-C multiple bonds under specific conditions (Rong & Keese*, 1990).
- Photochemical Reactions : Photochemical reactions involving perfluoroalkyl iodides have been reported, demonstrating their potential in synthesis (Wang, Wang, Li, He, & Chen, 2017).
Scientific Research Applications
-
Proteomics Research
- Field : Biochemistry and Molecular Biology
- Application : Perfluoro-3-methylbutyl iodide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures related to protein analysis.
- Results : The outcomes of using this compound in proteomics research would also vary depending on the specific experiment. It could potentially aid in the identification, quantification, and study of proteins in a given sample .
-
Proton Exchange Membrane (PEM) Fuel Cells
- Field : Material Science and Engineering
- Application : Perfluoro-3-methylbutyl iodide has potential applications in the preparation of proton exchange membranes for fuel cells . These membranes are key components of PEM fuel cells, which are a type of fuel cell being developed for transport applications, as well as stationary fuel cell applications and portable fuel cell applications.
- Method : The compound is used in the synthesis of new perfluorinated monomers bearing acidic groups for proton transport . These monomers can then be used to create the proton exchange membrane.
- Results : The resulting proton exchange membranes could potentially improve the efficiency and performance of PEM fuel cells .
-
Fluoropolymer Manufacturing
- Field : Industrial Chemistry
- Application : Perfluoro-3-methylbutyl iodide can be used in the production of fluoropolymers . Fluoropolymers are a type of synthetic polymer that contains fluorine atoms in the polymer chain. These polymers have several desirable properties, including high resistance to solvents, acids, and bases.
- Method : The specific methods of application would depend on the particular type of fluoropolymer being produced. Generally, this compound could be used as a monomer or a building block in the polymerization process .
- Results : The resulting fluoropolymers could have a wide range of industrial applications, including non-stick coatings, electrical insulation, and gaskets .
-
Proton Transport
- Field : Material Science
- Application : Perfluoro-3-methylbutyl iodide can be used in the synthesis of new perfluorinated monomers bearing acidic groups for proton transport . This has potential applications in proton exchange membrane (PEM) fuel cells .
- Method : This compound is used in the synthesis of new perfluorinated monomers bearing acidic groups for proton transport . These monomers can then be used to create the proton exchange membrane.
- Results : The resulting proton exchange membranes could potentially improve the efficiency and performance of PEM fuel cells .
Future Directions
While specific future directions for Perfluoro-3-methylbutyl iodide are not mentioned in the search results, there are discussions about the potential of iodine clocks in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition . Additionally, the development of blue perovskite light-emitting diodes (PeLEDs) is discussed, indicating potential future directions in this field .
properties
IUPAC Name |
1,1,1,2,3,3,4,4-octafluoro-4-iodo-2-(trifluoromethyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F11I/c6-1(3(9,10)11,4(12,13)14)2(7,8)5(15,16)17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPRKACBONFPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)I)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379876 | |
| Record name | Perfluoro-3-methylbutyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro-3-methylbutyl iodide | |
CAS RN |
1514-90-5 | |
| Record name | 1,1,1,2,3,3,4,4-Octafluoro-4-iodo-2-(trifluoromethyl)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-3-methylbutyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoroisopentyl iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















